![molecular formula C26H41N3O6 B14708029 L-Leucine, N-[(phenylmethoxy)carbonyl]-L-leucyl-L-leucyl- CAS No. 18867-96-4](/img/structure/B14708029.png)
L-Leucine, N-[(phenylmethoxy)carbonyl]-L-leucyl-L-leucyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Leucine, N-[(phenylmethoxy)carbonyl]-L-leucyl-L-leucyl- is a derivative of the amino acid leucine. This compound is often used in biochemical research and peptide synthesis due to its unique properties. It is recognized for its role in influencing anabolic hormone secretion, providing fuel during exercise, and preventing muscle damage .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucine, N-[(phenylmethoxy)carbonyl]-L-leucyl-L-leucyl- typically involves the protection of the amino group of leucine using a phenylmethoxycarbonyl (Cbz) group. This is followed by coupling reactions with other leucine molecules. The reaction conditions often include the use of solvents like chloroform, DMSO, and methanol .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The compound is then purified using techniques like HPLC and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
L-Leucine, N-[(phenylmethoxy)carbonyl]-L-leucyl-L-leucyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the carbonyl carbon
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or alcohols in the presence of a base
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
L-Leucine, N-[(phenylmethoxy)carbonyl]-L-leucyl-L-leucyl- has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and biochemical reagents.
Biology: Studied for its role in protein synthesis and muscle metabolism.
Medicine: Investigated for its potential in treating muscle-wasting diseases.
Industry: Utilized in the production of dietary supplements and ergogenic aids
Mécanisme D'action
The compound exerts its effects primarily through its role in protein synthesis. It activates the mTOR pathway, which is crucial for muscle protein synthesis. The phenylmethoxycarbonyl group helps in protecting the amino group during peptide synthesis, ensuring the correct sequence and structure of the peptide .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Carbobenzyloxy-L-leucine
- N-Carbobenzyloxy-L-alanine
- N-Carbobenzyloxy-L-valine
Uniqueness
L-Leucine, N-[(phenylmethoxy)carbonyl]-L-leucyl-L-leucyl- is unique due to its specific structure, which allows it to be used effectively in peptide synthesis. Its ability to influence anabolic hormone secretion and muscle metabolism also sets it apart from other similar compounds .
Propriétés
Numéro CAS |
18867-96-4 |
|---|---|
Formule moléculaire |
C26H41N3O6 |
Poids moléculaire |
491.6 g/mol |
Nom IUPAC |
(2S)-4-methyl-2-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C26H41N3O6/c1-16(2)12-20(23(30)28-22(25(32)33)14-18(5)6)27-24(31)21(13-17(3)4)29-26(34)35-15-19-10-8-7-9-11-19/h7-11,16-18,20-22H,12-15H2,1-6H3,(H,27,31)(H,28,30)(H,29,34)(H,32,33)/t20-,21-,22-/m0/s1 |
Clé InChI |
XDSRQWCUDCNUER-FKBYEOEOSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1 |
SMILES canonique |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


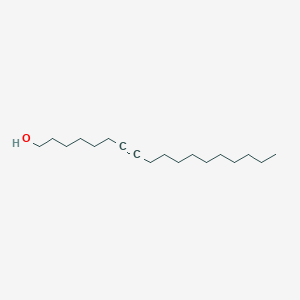
![2,2'-Sulfanediylbis[1-(4-hydroxyphenyl)ethan-1-one]](/img/structure/B14707958.png)
![1-[3-(dimethylamino)propyl]-3,3-dimethyl-2-benzofuran-1-carbonitrile;hydrochloride](/img/structure/B14707960.png)
![Diethyl acetamido[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]propanedioate](/img/structure/B14707966.png)
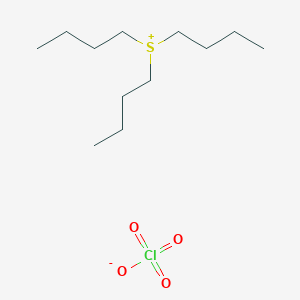
![Ethyl 2-[methyl(phenyldiazenyl)amino]acetate](/img/structure/B14707977.png)
![2,5-Bis{[cyclohexyl(methyl)amino]methyl}benzene-1,4-diol](/img/structure/B14707979.png)
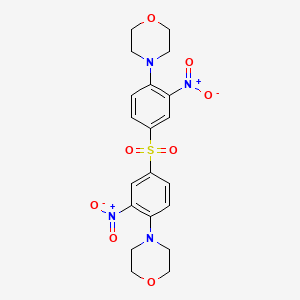
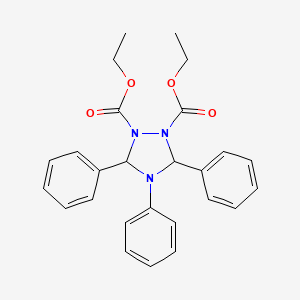
![2-[(E)-(2-cyanopropan-2-yl)diazenyl]-2-methylpropanamide](/img/structure/B14707999.png)
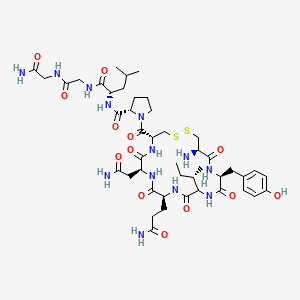

![2-[(1-hydroxycyclohexyl)-phenylmethyl]-N-methylbenzamide](/img/structure/B14708008.png)

